Benzyl-Polyethylene Glycol 12-Para-Toluenesulfonate, commonly referred to as Benzyl-PEG12-Ots, is a synthetic compound primarily utilized in biochemistry and medicinal chemistry. It serves as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules engineered to selectively degrade specific proteins within cells. Benzyl-PEG12-Ots is characterized by its long polyethylene glycol chain, which enhances solubility and flexibility, making it highly versatile for various scientific applications.
The compound is synthesized through the reaction of benzyl alcohol with polyethylene glycol 12 and para-toluenesulfonyl chloride. This synthesis typically occurs under controlled conditions to ensure high purity and yield. The increasing interest in PROTAC technology has driven research into the development of such linkers, with Benzyl-PEG12-Ots being one of the prominent choices due to its advantageous properties.
Benzyl-PEG12-Ots falls under the category of synthetic organic compounds, specifically within the subclass of polyethylene glycol derivatives. It is classified as a linker molecule in chemical biology, particularly in applications involving targeted protein degradation.
The synthesis of Benzyl-PEG12-Ots generally involves several key steps:
The reaction mechanism involves the nucleophilic substitution of the tosyl group by the hydroxyl group of benzyl alcohol, forming a stable ether linkage. This method allows for the creation of a compound with desirable properties for further applications in PROTAC synthesis.
Benzyl-PEG12-Ots has a complex molecular structure characterized by:
The structure features a long polyethylene glycol chain linked to a benzyl group and a para-toluenesulfonate moiety, contributing to its solubility and reactivity.
The detailed structural data can be represented through chemical diagrams that illustrate the arrangement of atoms and functional groups within the molecule.
Benzyl-PEG12-Ots can participate in various chemical reactions:
These reactions are essential for modifying Benzyl-PEG12-Ots for specific applications, allowing researchers to tailor its properties for desired outcomes in biological systems.
Benzyl-PEG12-Ots functions as a crucial component in PROTACs. Its mechanism involves:
This mechanism allows for highly selective degradation of proteins implicated in various diseases, providing a powerful tool for therapeutic intervention.
Benzyl-PEG12-Ots is typically presented as a viscous liquid or solid depending on temperature and concentration. Its solubility in aqueous solutions is significantly enhanced due to the polyethylene glycol component.
Key chemical properties include:
Relevant data from studies indicate that these properties make it suitable for use in biological assays and drug development processes.
Benzyl-PEG12-Ots has several significant applications:
Benzyl-PEG12-Ots (C₃₈H₆₂O₁₅S, MW 790.95 g/mol) functions as a critical molecular bridge in Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of disease-relevant proteins through the ubiquitin-proteasome system (UPS). This bifunctional linker covalently connects an E3 ubiquitin ligase-binding "anchor" ligand to a protein-of-interest (POI) binding "warhead" ligand, forming a ternary complex essential for ubiquitination efficiency [5] [6]. The benzyl moiety at one terminus provides hydrophobic character that may influence molecular interactions within the ternary complex, while the tosylate (Ots) group serves as a reactive handle for efficient conjugation with nucleophilic functional groups (typically amines or thiols) present in warhead or anchor ligands [6] [10]. The extended polyethylene glycol (PEG) spacer comprising twelve ethylene oxide units creates a flexible tether of approximately 48.4 Å in length, providing spatial separation necessary for simultaneous engagement of both target proteins [3] [7].
Upon PROTAC-mediated formation of the E3 ligase-POI ternary complex, Benzyl-PEG12-Ots facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the target protein. This ubiquitin tagging marks the POI for recognition and processive degradation by the 26S proteasome, thereby enabling irreversible target elimination rather than mere inhibition [3] [7]. The catalytic nature of PROTACs allows for sustained degradation even after complex dissociation, making the efficiency of ternary complex formation—directly influenced by linker properties—a critical determinant of degradation efficacy [3].
Table 1: Key Molecular Characteristics of Benzyl-PEG12-Ots
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₃₈H₆₂O₁₅S | Defines atomic composition and molecular weight |
CAS Number | Not specified in sources | Unique chemical identifier |
Molecular Weight | 790.95 g/mol | Impacts pharmacokinetics and cell permeability |
Reactive Group | Tosylate (Ots) | Enables nucleophilic displacement reactions |
PEG Units | 12 ethylene oxide repeats | Determines length (~48.4 Å) and flexibility |
Benzyl Terminus | Aromatic hydrophobic group | Influences molecular interactions and solubility |
PEG-based linkers dominate PROTAC design strategies, constituting approximately 54% of reported PROTAC molecules due to their tunable physicochemical properties and synthetic accessibility [10]. Systematic variations in PEG chain length significantly impact degradation efficiency by modulating the distance between E3 ligase and POI binding domains, thereby influencing ternary complex stability. Shorter PEG linkers (e.g., Benzyl-PEG4-Ots, MW 438.53 g/mol) may restrict relative protein positioning, while longer variants (e.g., Benzyl-PEG12-Ots) provide enhanced spatial flexibility that accommodates diverse protein-protein orientations [3] [7]. However, excessive length can diminish degradation potency due to entropic penalties during ternary complex formation or reduced cell permeability [7].
Beyond length considerations, PEG linkers profoundly influence PROTAC solubility and bioavailability. The ethylene oxide repeats confer hydrophilic character that counterbalances hydrophobic warhead/anchor moieties, improving aqueous solubility critical for cellular uptake. Benzyl-PEG12-Ots exemplifies this balance, with its extended PEG chain mitigating the hydrophobicity of the benzyl group and aromatic tosylate [4] [8]. This solubility enhancement is particularly advantageous compared to alkyl chain linkers, which may exacerbate aggregation issues in aqueous environments [10]. Additionally, PEGylation reduces nonspecific binding to plasma proteins, extending systemic circulation time—a property well-documented in PEGylated nanocarriers and therapeutics [4].
Table 2: Comparative Analysis of Benzyl-PEGₙ-Ots PROTAC Linkers
Linker Type | Molecular Weight (g/mol) | Solubility Profile | Degradation Efficiency Impact |
---|---|---|---|
Benzyl-PEG4-Ots | 438.53 [9] | Moderate aqueous solubility | Limited flexibility; may constrain ternary complex formation |
Benzyl-PEG5-Ots | 482.59 [1] | Enhanced solubility over PEG4 | Intermediate flexibility; versatile for diverse targets |
Benzyl-PEG12-Ots | 790.95 [6] | High aqueous solubility | Optimal spatial separation; accommodates complex topographies but may reduce permeability |
Alkyl Chain Linkers | Variable | Generally lower solubility | Increased aggregation potential; reduced bioavailability |
The implementation of PEG spacers in PROTAC design represents the evolutionary convergence of polymer chemistry and targeted therapeutics, building upon decades of PEGylation technology development. Initial protein PEGylation efforts emerged in the 1970s when Davis's team pioneered covalent attachment of polyethylene glycol to enzymes like bovine liver catalase and asparaginase, demonstrating prolonged circulation half-lives and reduced immunogenicity [4] [8]. This first-generation technology focused primarily on random lysine conjugation using relatively short PEG chains (MW < 5 kDa), yielding heterogeneous mixtures with variable bioactivity. The 1990 FDA approval of Adagen® (pegademase bovine) for severe combined immunodeficiency disease (SCID) validated the clinical potential of this approach, establishing PEGylation as a viable bioconjugation strategy [4].
The 1990s witnessed transformative advances in PEGylation methodologies applied to nanocarrier systems. Seminal work by Gabizon and Barenholz on PEGylated liposomal doxorubicin (Doxil®) demonstrated that surface-grafted PEG polymers formed a hydrophilic corona that reduced opsonization and reticuloendothelial system clearance [4]. This "stealth" nanoparticle technology exploited the protein-rejecting properties of dense PEG brushes (particularly with MW > 2 kDa and chain spacing < 2 nm), significantly prolonging circulation times from minutes to hours—a critical advance for tumor accumulation via the enhanced permeability and retention (EPR) effect [4]. These principles directly informed PROTAC linker design, where PEG chains serve dual functions: providing spatial separation AND improving biopharmaceutical properties [8] [10].
Modern PROTAC development leverages precisely engineered heterobifunctional PEG linkers like Benzyl-PEG12-Ots, representing the third generation of PEGylation technology. Contemporary innovations include non-random site-specific conjugation, biodegradable PEG linkages, and sophisticated architectures incorporating branched or multifunctional PEGs [4] [8]. The benzyl-PEGₙ-ots motif exemplifies this evolution, offering controlled conjugation chemistry through the tosylate leaving group, which enables efficient nucleophilic displacement reactions with primary amines or thiols present in ligand molecules [6] [9]. The development of such bifunctional linkers has dramatically accelerated PROTAC assembly and optimization, enabling systematic structure-activity relationship studies through modular substitution of warhead and anchor ligands [10].
Table 3: Historical Milestones in PEGylation Technology Relevant to PROTAC Development
Time Period | Key Development | Significance for PROTAC Linker Design |
---|---|---|
1970s | First protein PEGylation (Davis et al.) | Established core conjugation chemistry and pharmacokinetic benefits |
1990s | FDA approval of Adagen®; Stealth liposome technology (Doxil®) | Demonstrated clinical viability; validated "stealth" properties for enhanced bioavailability |
Early 2000s | Site-specific PEGylation (e.g., cysteine, N-terminus) | Enabled controlled conjugation strategies critical for heterobifunctional linkers |
2010s | Branched/multifunctional PEGs; biodegradable PEG linkers | Increased complexity for advanced architectures; introduced triggered release mechanisms |
2020s | PROTAC-optimized bifunctional PEG linkers (e.g., Benzyl-PEG12-Ots) | Integration of PEG spacers into targeted protein degradation platforms |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: